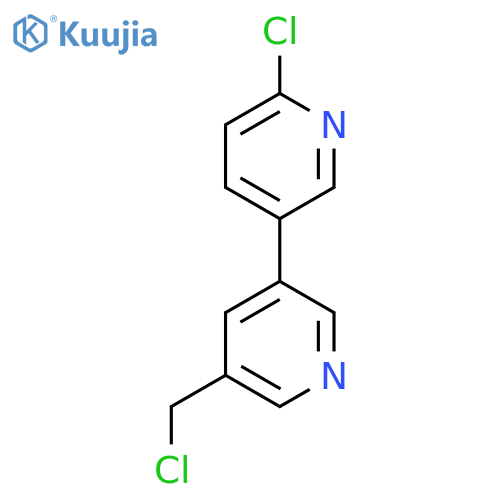Cas no 2138273-56-8 (3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine)

3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- EN300-715924
- 3-(chloromethyl)-5-(6-chloropyridin-3-yl)pyridine
- 2138273-56-8
- 3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine
-
- インチ: 1S/C11H8Cl2N2/c12-4-8-3-10(6-14-5-8)9-1-2-11(13)15-7-9/h1-3,5-7H,4H2
- InChIKey: ABYGCOXFGSGNHN-UHFFFAOYSA-N
- SMILES: ClCC1=CN=CC(=C1)C1C=NC(=CC=1)Cl
計算された属性
- 精确分子量: 238.0064537g/mol
- 同位素质量: 238.0064537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 25.8Ų
3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715924-1.0g |
3-(chloromethyl)-5-(6-chloropyridin-3-yl)pyridine |
2138273-56-8 | 1g |
$0.0 | 2023-06-06 |
3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridineに関する追加情報
Introduction to 3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine (CAS No. 2138273-56-8)
3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine, identified by its CAS number 2138273-56-8, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with a chloromethyl group at the 3-position and a 6-chloropyridin-3-yl moiety at the 5-position. Its unique structural configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound's molecular structure, characterized by its chlorinated pyridine rings, lends itself to diverse chemical modifications. These modifications are crucial in drug discovery processes, where the introduction of specific functional groups can alter the biological activity and pharmacokinetic properties of the resulting molecules. The presence of both chloromethyl and chloropyridinyl groups provides multiple sites for further functionalization, making it a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in developing novel therapeutic agents that target complex biological pathways. 3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine has emerged as a key intermediate in the synthesis of small-molecule inhibitors for various targets, including kinases and other enzymes involved in cancer and inflammatory diseases. The compound's ability to undergo selective functionalization has enabled researchers to design molecules with enhanced specificity and reduced toxicity.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By targeting specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The chloromethyl group in 3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine provides a reactive site for the introduction of pharmacophores that can interact with kinase active sites. This has led to the discovery of several promising lead compounds that are currently undergoing further optimization.
The synthesis of 3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine involves multi-step organic reactions, typically starting from commercially available pyridine derivatives. The process requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired substitution patterns efficiently. These methods not only improve the overall yield but also minimize side reactions, making the synthesis more sustainable and scalable.
In addition to its applications in kinase inhibition, 3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine has also been explored in the development of antiviral and antibacterial agents. The structural features of this compound allow it to interact with viral proteases and bacterial enzymes, disrupting their function and inhibiting pathogen replication. Recent studies have demonstrated its potential in targeting emerging resistant strains of bacteria, highlighting its importance in addressing antibiotic resistance challenges.
The compound's versatility extends beyond its role as an intermediate in drug synthesis. It has also been utilized in material science applications, where its ability to form coordination complexes with metal ions makes it useful in designing functional materials for catalysis and sensing applications. These materials exhibit unique properties that can be tailored for specific industrial applications, showcasing the broad utility of this chemical entity.
The pharmacological evaluation of derivatives derived from 3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine has revealed several promising candidates with therapeutic potential. Preclinical studies have shown that certain analogs exhibit potent activity against various disease models while maintaining good safety profiles. These findings have spurred further research into optimizing the pharmacological properties of these compounds through structure-activity relationship (SAR) studies.
The future direction of research on 3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine is likely to focus on enhancing its bioavailability and developing novel delivery systems. Advances in nanotechnology have opened up new possibilities for drug delivery, allowing for targeted release and improved therapeutic efficacy. Additionally, computational methods such as molecular modeling and virtual screening are being increasingly employed to accelerate the discovery process by predicting the binding affinity and metabolic stability of potential drug candidates.
In conclusion, 3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine (CAS No. 2138273-56-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing small-molecule inhibitors targeting various diseases. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an even greater role in advancing therapeutic strategies across multiple disciplines.
2138273-56-8 (3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine) Related Products
- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)
- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)
- 2402836-97-7(Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate)
- 58579-57-0((4-Methyl-2-nitrophenyl)methanamine)
- 2680828-41-3(benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate)
- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)
- 2870645-99-9(Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- )
- 1185275-97-1(O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester)
- 338418-48-7(1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime)
- 1248791-32-3(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine)




